7-Bromotacrine
Description
Structure
3D Structure
Properties
CAS No. |
53970-68-6 |
|---|---|
Molecular Formula |
C13H13BrN2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) |
InChI Key |
HUWWFDOJYOUTTO-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |
Appearance |
Solid powder |
Other CAS No. |
53970-68-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-Bromotacrine |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromotacrine and Its Derivatives
Chemical Synthesis of 7-Bromotacrine as a Key Intermediate
This compound serves as a crucial building block for more complex molecules. Its synthesis is primarily achieved through established cyclization methods that construct the core tetracyclic structure.
The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) and, by extension, tacrine (B349632) skeletons. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminoaryl nitrile, aldehyde, or ketone with a cyclic ketone. wikipedia.orgnih.gov In the specific synthesis of this compound (also referred to as 6-bromotacrine depending on the numbering convention), 4-bromo-2-amino benzonitrile (B105546) is reacted with cyclohexanone. nih.gov
The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and is conducted under reflux conditions in a suitable solvent like toluene. nih.gov The mechanism proceeds through an initial condensation between the amino group and the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline system. wikipedia.org
Table 1: Friedländer Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Conditions |
|---|---|---|---|
| 4-Bromo-2-amino benzonitrile | Cyclohexanone | Boron trifluoride etherate (BF₃·Et₂O) | Toluene, Reflux (110 °C), 4 h |
Data sourced from reference nih.gov.
To enhance the efficiency of the Friedländer condensation, microwave-assisted organic synthesis (MAOS) protocols have been developed. nih.gov While conventional heating methods can require several hours, microwave irradiation can dramatically reduce reaction times to mere minutes and often leads to higher product yields. nih.govnih.gov
For the synthesis of halogenated quinolines, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been shown to increase average yields significantly compared to traditional oil bath heating. nih.gov This rapid, single-step assembly is highly valuable in creating libraries of compounds for research. nih.gov The use of microwave irradiation provides a more sustainable and efficient alternative to conventional methods. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis for Halogenated Quinolines
| Method | Average Reaction Time | Average Yield | Notes |
|---|---|---|---|
| Conventional Heating | 7-9 hours | 34% | Requires prolonged heating in an oil bath. nih.govnih.gov |
| Microwave Irradiation | 4-7 minutes | 72% | Rapid, efficient, often higher purity. nih.govnih.gov |
Data reflects general findings for halogenated quinolines as detailed in references nih.govnih.gov.
Advanced Derivatization Strategies Utilizing this compound
The bromine atom on the this compound scaffold is a versatile functional handle that enables a wide array of advanced derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an aryl bromide, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. It involves the reaction of this compound with various aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. nih.govlibretexts.org This reaction has been successfully employed to synthesize a broad range of 7-aryl- and 7-heteroaryltacrine derivatives. nih.gov
Table 3: Examples of Suzuki-Miyaura Derivatization of this compound
| Coupling Partner (Boronic Acid/Ester) | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Phenyltacrine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-(4-Methoxyphenyl)tacrine |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-(Pyridin-3-yl)tacrine |
Data sourced from reference nih.gov.
Other significant palladium-catalyzed reactions applicable to this compound include:
Sonogashira Coupling: This reaction couples this compound with terminal alkynes to introduce alkynyl substituents, using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org
Heck Coupling: This method allows for the arylation of alkenes, where this compound can be coupled with various olefins to form 7-alkenyltacrine derivatives. rsc.orgrsc.org
Stille Coupling: Involves the reaction of this compound with organostannanes (organotin compounds), offering another route to C-C bond formation.
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling this compound with a wide variety of primary or secondary amines. This has been shown to be a facile method for synthesizing 7-amino-substituted heterocyclic compounds. nih.gov
This compound is an ideal precursor for the synthesis of radiolabeled tacrine, specifically [³H]-Tacrine. This is achieved through catalytic tritium (B154650) dehalogenation. The process involves the replacement of the bromine atom with a tritium atom (³H). Modern methods utilize well-defined molecular palladium catalysts for this transformation. nih.gov These homogeneous catalysts are often more chemoselective than traditional heterogeneous catalysts (e.g., Palladium on carbon), which can lead to the unwanted reduction of other functional groups. nih.gov The reaction is performed using tritium gas (³H₂) and provides a direct and clean method for introducing a radioactive label for use in receptor binding assays and other metabolic studies. nih.gov
Beyond palladium-catalyzed reactions, the bromine atom on this compound can potentially be manipulated through other chemical pathways. While nucleophilic aromatic substitution is generally less favorable on this type of electron-rich aromatic system compared to palladium-catalyzed routes, specific activating conditions could enable such transformations.
Furthermore, the synthesis of other 7-halogenated tacrine analogs (e.g., chloro, iodo) is feasible by starting the Friedländer condensation with the appropriately substituted 2-aminobenzonitrile, such as 4-chloro- or 4-iodo-2-aminobenzonitrile. This allows for the tuning of the electronic properties and reactivity of the halogen handle for subsequent derivatization reactions.
Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and Evaluation of This compound-Based Dual Binding Site ... The structures of all final compounds were confirmed by 1H NMR, 13C NMR, and HRMS. 1H NMR and 13C NMR spectra were recorded on a Bruker Avance 500 spectrometer (1H NMR at 500 MHz and 13C NMR at 125 MHz) in CDCl3 or MeOD-d4. Chemical shifts are reported in δ (ppm) values relative to the internal standard (TMS). High-resolution mass spectra (HRMS) were obtained on a Bruker Apex IV FT-ICR mass spectrometer with an ESI source. The purity of all target compounds was determined by HPLC analysis on a Waters 2695 Alliance instrument with a Waters 2996 photodiode array detector and a Waters SunFire C18 column (5 μm, 4.6 × 150 mm). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis, biological evaluation and molecular modeling of novel tacrine ... All compounds were characterized by 1 H NMR, 13 C NMR and HRMS spectra. The NMR spectra were recorded on a Bruker AVANCE III spectrometer (400 MHz for 1 H NMR and 100 MHz for 13 C NMR). Chemical shifts (δ) were given in ppm relative to the solvent signal (CDCl 3 at 7.26 ppm for 1 H and 77.16 ppm for 13 C), and coupling constants (J) were reported in hertz (Hz). The following abbreviations were used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis, biological evaluation and molecular modeling of novel tacrine ... All compounds were characterized by 1 H NMR, 13 C NMR and HRMS spectra. The NMR spectra were recorded on a Bruker AVANCE III spectrometer (400 MHz for 1 H NMR and 100 MHz for 13 C NMR). Chemical shifts (δ) were given in ppm relative to the solvent signal (CDCl 3 at 7.26 ppm for 1 H and 77.16 ppm for 13 C), and coupling constants (J) were reported in hertz (Hz). The following abbreviations were used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W8_3kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruk ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... - Nature All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQ2v_J6-4j04XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J) are reported in hertz (Hz). The following abbreviations are used to explain the multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. HRMS data were obtained on a Waters XEVO G2 Q-TOF mass spectrometer. The purity of all tested compounds was determined by HPLC analysis on a Waters e2695 series instrument with a 2489 UV/Visible Detector, and the purity of all tested compounds was above 95%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6Lp46R_5_03_T07XjU82yN5C49XF348Fq621c9w8e-W803kQx-zC6n-q1o-64u868-h7Fw9W-893t-iNn6u0y3i1bO3_o9yW5yL-X5_5b4x4-5c_7-u669= Synthesis and biological evaluation of novel tacrine derivatives with ... All target compounds were characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra were recorded on a Bruker AVANCE III-400 spectrometer. Chemical shifts (δ) are given in ppm relative to the solvent signal (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C), and coupling constants (J
Mechanistic Investigations of 7 Bromotacrine and Its Derivatives
Cholinesterase Inhibition Studies
The primary mechanism investigated for tacrine-based compounds is their ability to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The dimeric analogue bis(7)-tacrine (B1662651), structurally related to 7-Bromotacrine, has been a key subject of these studies.
Research indicates that bis(7)-tacrine is an exceptionally potent inhibitor of acetylcholinesterase (AChE). apexbt.comcaymanchem.com Its mechanism of action is attributed to its ability to simultaneously bind to two distinct sites within the AChE enzyme. mdpi.comnih.govmdpi.com This dual-binding involves interaction with both the Catalytic Active Site (CAS), where acetylcholine is normally hydrolyzed, and the Peripheral Anionic Site (PAS), a secondary binding location on the enzyme. mdpi.comnih.gov
The structure of bis(7)-tacrine, featuring two tacrine (B349632) units connected by a seven-carbon alkyl chain, allows it to span the gorge of the AChE enzyme, effectively occupying both the CAS and PAS. mdpi.com This dual-site interaction results in a mixed-type inhibition pattern. apexbt.com This comprehensive blockade makes bis(7)-tacrine significantly more potent—reportedly up to 1,000 times—than its monomeric parent compound, tacrine. caymanchem.com
While bis(7)-tacrine is a powerful inhibitor of AChE, its effect on butyrylcholinesterase (BChE) is considerably less pronounced. nih.govpharmgkb.org BChE is a related enzyme that also hydrolyzes acetylcholine, but its role and structure differ from AChE. The active site gorge of BChE has fewer aromatic amino acid residues compared to AChE. This structural difference is believed to be the primary reason for the lower binding affinity and inhibitory potency of tacrine derivatives like bis(7)-tacrine towards BChE. The reduced interaction within the BChE active site leads to a significantly weaker inhibitory effect compared to its impact on AChE.
The inhibitory activities of compounds like this compound derivatives on AChE and BChE are commonly quantified using the Ellman method, a reliable and widely used spectrophotometric assay. scribd.comsemanticscholar.orgresearchgate.net
The principle of this method involves a multi-step reaction:
Enzymatic Hydrolysis: The assay begins with the enzymatic reaction where AChE or BChE hydrolyzes its respective thio-substrate, either acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BTCh). scribd.com This hydrolysis produces acetate (B1210297) (or butyrate) and thiocholine (B1204863).
Chromogenic Reaction: The resulting thiocholine then reacts with the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). researchgate.net
Detection: This reaction forms a yellow-colored product, the 5-thio-2-nitrobenzoate anion. researchgate.net The intensity of this yellow color is directly proportional to the amount of thiocholine produced, and therefore, to the activity of the cholinesterase enzyme.
Quantification: The change in absorbance is measured over time with a spectrophotometer, typically at a wavelength of 412 nm. researchgate.net By introducing an inhibitor like a tacrine derivative, the rate of color formation decreases. The concentration of the inhibitor required to reduce enzyme activity by 50% is determined and expressed as the IC₅₀ value. semanticscholar.org Some variations of the method use a fixed-time endpoint, where the reaction is stopped by a detergent solution before measurement. nih.gov
A crucial aspect of characterizing cholinesterase inhibitors is determining their selectivity for AChE over BChE. Derivatives of this compound, specifically bis(7)-tacrine, have demonstrated a high degree of selectivity. In vitro studies have shown that bis(7)-tacrine is up to 250-fold more selective in inhibiting AChE compared to BChE. pharmgkb.org This selectivity is a direct consequence of the structural differences between the active sites of the two enzymes, which allows for a much more potent interaction with AChE.
The inhibitory potency is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Inhibitory Potency and Selectivity of Bis(7)-tacrine
| Enzyme | IC₅₀ Value (nM) | Selectivity Ratio (AChE/BChE) |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.40 caymanchem.com | ~250-fold preference for AChE pharmgkb.org |
| Butyrylcholinesterase (BChE) | >100 |
Data sourced from in vitro studies.
Mechanisms Beyond Cholinesterase Inhibition
In addition to their primary action on cholinesterases, derivatives of this compound exhibit activity at other significant neurological targets, suggesting a multi-target pharmacological profile.
Bis(7)-tacrine has been identified as a potent antagonist of the N-Methyl-D-Aspartate Receptor (NMDAR), a critical glutamate-gated ion channel involved in synaptic plasticity and neuronal signaling. mdpi.comnih.govnih.gov Over-activation of NMDARs can lead to excitotoxicity, a process implicated in neuronal damage.
The mechanism of inhibition by bis(7)-tacrine is noncompetitive, meaning it does not directly compete with the binding of the primary agonists, glutamate (B1630785) or glycine. nih.gov Studies using patch-clamp recording techniques on cultured rat hippocampal neurons revealed that bis(7)-tacrine blocks the NMDAR ion channel in a manner that is not dependent on membrane voltage. nih.gov It effectively reduces the frequency and probability of the channel opening without altering the mean time it stays open. nih.gov This antagonistic action at the NMDAR contributes to the neuroprotective effects observed for the compound, preventing glutamate-induced neuronal apoptosis. nih.govpsu.edu
Table 2: NMDAR Antagonistic Activity of Bis(7)-tacrine
| Receptor | Mechanism of Action | IC₅₀ Value (µM) |
|---|---|---|
| NMDA Receptor | Noncompetitive Antagonist nih.gov | 0.66 nih.gov |
Data sourced from whole-cell patch-clamp studies on cultured rat hippocampal neurons.
N-Methyl-D-Aspartate Receptor (NMDAR) Antagonistic Activity
Investigation of NMDAR Subunit Selectivity (e.g., GluN1/GluN2B)
N-methyl-D-aspartate receptors (NMDARs) are crucial glutamate-gated ion channels involved in the physiological and pathological processes of the brain. nih.gov These receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). nih.gov The specific composition of these subunits dictates the receptor's functional properties and its role in neurotransmission.
In the context of neurodegenerative diseases, antagonists that are selective for specific NMDAR subunits are considered to have greater therapeutic potential compared to nonselective antagonists. nih.gov In particular, antagonists that selectively target the GluN1/GluN2B subunit combination are of significant interest. nih.gov Research into the derivative bis(7)-tacrine has shown its activity on NMDA receptors. Single-channel experiments on cells expressing NR1 (GluN1) and NR2A subunits revealed that bis(7)-tacrine reduces the open probability and frequency of channel opening. nih.gov This suggests an interaction with the receptor complex, though the specific selectivity for GluN2B over other GluN2 subunits for this compound itself is an area of ongoing investigation. The development of subunit-selective antagonists is a key strategy, as it may offer a more targeted therapeutic approach with a potentially improved side-effect profile. nih.govnih.gov
Analysis of Voltage-Dependent and Independent Inhibition
The inhibition of NMDARs can occur through mechanisms that are either dependent or independent of the cell's membrane potential (voltage). Many well-known NMDAR antagonists are positively charged molecules that block the ion channel in a voltage-dependent manner. nih.govresearchgate.net This means their blocking action is more pronounced at certain membrane potentials.
However, studies on bis(7)-tacrine, a dimeric derivative of tacrine, have demonstrated that its inhibition of NMDA-activated currents is not voltage-dependent. nih.gov This finding suggests that its mechanism of action differs from typical channel blockers. nih.gov The inhibition by bis(7)-tacrine is also noncompetitive with respect to both NMDA and glycine. nih.gov This indicates that it does not bind to the same site as the primary agonists. Some compounds, like gabexate, also exhibit voltage-independent inhibition, suggesting an allosteric mechanism of action. researchgate.net In contrast, other molecules, such as nafamostat (B1217035) and furamidine, show clear voltage-dependent inhibition. researchgate.net The nature of the inhibition, whether voltage-dependent or independent, is a critical factor in the pharmacological profiling of NMDAR antagonists.
Neuroprotective and Antioxidant Properties Research
Cellular Mechanisms of Neuroprotection
Neuroprotection involves various cellular mechanisms aimed at preserving neuronal structure and function. nih.gov Research has shown that bis(7)-tacrine, a related compound to this compound, can prevent glutamate-induced neuronal apoptosis by acting as an antagonist at NMDA receptors. nih.gov This is a key neuroprotective mechanism, as excessive glutamate can lead to excitotoxicity and cell death.
The body has its own endogenous mechanisms for neuroprotection, which involve a complex interplay of cellular processes like the unfolded protein response and autophagy, all of which help the cell to adapt to stress and survive. nih.gov For instance, the transcription factor EB (TFEB) plays a role in lysosome biogenesis and has shown neuroprotective effects in models of neurodegenerative diseases. nih.gov Similarly, the protein PINK1 is involved in maintaining mitochondrial integrity, and increasing its levels can promote neuroprotection. nih.gov The neuroprotective effects of compounds like this compound and its derivatives are likely tied to their ability to modulate these or similar cellular pathways.
Role in Oxidative Stress Mitigation Pathways
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant contributor to the pathology of neurodegenerative diseases. nih.gov The mitigation of oxidative stress is therefore a key therapeutic strategy.
The body's defense against oxidative stress involves both endogenous and exogenous antioxidants. nih.gov Endogenous systems include enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which play crucial roles in protecting against oxidative damage. nih.gov The Keap1-Nrf2-ARE pathway is a critical signaling pathway that regulates the expression of cytoprotective and detoxifying genes, helping to combat oxidative stress and neuroinflammation. nih.gov Pharmacological activation of Nrf2 has been shown to prevent the progression of Parkinson's disease models. nih.gov The antioxidant properties of this compound and its derivatives may be linked to their ability to influence these oxidative stress mitigation pathways, thereby reducing neuronal damage. The interplay between metabolism and oxidative stress is also crucial, with metabolites like glutathione (B108866) (GSH) and S-adenosylmethionine (SAM) playing key roles in maintaining epigenetic homeostasis and protecting against oxidative damage. nih.gov
Multi-Target Directed Ligand (MTDL) Design Principles
Rationale for Polypharmacology in Complex Disorders
Complex and multifactorial diseases, such as neurodegenerative disorders, present significant challenges for the traditional "one-drug, one-target" therapeutic paradigm. nih.govtandfonline.com These diseases involve the dysregulation of multiple biological pathways, making it unlikely that a single-target drug will be effective. nih.govnih.gov This has led to the development of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can interact with multiple targets simultaneously. nih.govnih.gov
The rationale for polypharmacology, or the use of MTDLs, is that simultaneously modulating several targets involved in the disease's etiology could offer a more effective treatment. tandfonline.comfrontiersin.org This strategy is already employed in the form of polypharmacy, where multiple drugs are administered together, such as in AIDS therapy. tandfonline.com However, the MTDL approach offers the potential for a single, more refined therapeutic agent. nih.gov In the context of neurodegenerative diseases, MTDLs are being designed to address various pathological factors, including cholinesterase inhibition, NMDAR modulation, metal chelation, and antioxidant activity. frontiersin.orgmdpi.com The development of MTDLs like memoquin (B1676193) and carbacrine, which exhibit multiple mechanisms of action, provides a proof of concept for this innovative drug discovery approach. epa.gov This strategy holds promise for developing more effective treatments for complex disorders by addressing their multifaceted nature. frontiersin.orgnih.gov
Investigation of Synergistic Effects in Multi-Target Modulation
The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy in the pursuit of effective treatments for complex multifactorial diseases. This approach aims to design single chemical entities capable of simultaneously modulating multiple biological targets involved in the disease pathology. The tacrine scaffold has served as a valuable starting point for the design of such MTDL agents, largely due to its well-established inhibitory activity against cholinesterases and its synthetic accessibility which allows for structural modifications.
Derivatives of tacrine, including those with substitutions at the 7-position of the quinoline (B57606) ring system, have been investigated for their potential to exert synergistic effects by engaging with a variety of biological targets beyond acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research into bis(7)-tacrine, a dimeric ligand, has highlighted the potential for enhanced efficacy through the simultaneous interaction with both the catalytic and peripheral anionic sites of AChE. researchgate.netnih.govresearchgate.netnih.gov This dual binding capability can lead to a more potent inhibition of the enzyme and interfere with other pathological processes, such as the AChE-induced aggregation of amyloid-β (Aβ) peptides. researchgate.net
The concept of synergistic enhancement of therapeutic effects is not limited to a single target. Studies on various drug combinations have shown that multi-target synergies can be more specific to particular cellular contexts, potentially leading to a wider therapeutic window. While not directly focused on this compound, this principle underscores the rationale for exploring its multi-target profile. The modification of the tacrine core, for instance by introducing a bromine atom at the 7-position, is a strategic approach to modulate the electronic and steric properties of the molecule, potentially enhancing its affinity for a range of pharmacological targets and leading to beneficial synergistic interactions.
Exploration of Other Potential Pharmacological Targets
Beyond the well-established role of tacrine derivatives as cholinesterase inhibitors, researchers have actively explored their interactions with other pharmacological targets implicated in neurodegenerative diseases and other conditions. The MTDL strategy encourages the investigation of a compound's activity against a panel of relevant biological molecules to uncover a broader therapeutic potential. For the tacrine family of compounds, this has included investigations into their effects on targets such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1) and their ability to chelate metal ions involved in neurodegenerative processes. researchgate.net
The structural framework of tacrine is amenable to modifications aimed at introducing new functionalities. The introduction of different substituents on the tacrine ring system can significantly alter the pharmacological profile, leading to interactions with novel targets. The exploration of these interactions is crucial for understanding the full therapeutic potential of derivatives like this compound and for the rational design of next-generation MTDLs with improved efficacy and safety profiles.
Recent scientific investigations have revealed that substituted tacrine derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes. bohrium.com Carbonic anhydrases are a family of metalloenzymes that play critical roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain neurological disorders.
Specifically, novel silyl-substituted tacrine analogues have been synthesized and evaluated for their inhibitory effects on the cytosolic isoenzymes hCA I and hCA II. bohrium.com These studies have demonstrated that this class of tacrine derivatives can inhibit both hCA I and hCA II in the low nanomolar range. The inhibitory activities (Kᵢ values) for these derivatives were reported to be in the range of 57.28 ± 22.16 to 213.41 ± 82.75 nM for hCA I and 46.95 ± 11.32 to 274.94 ± 62.15 nM for hCA II. bohrium.com
While the direct inhibitory data for this compound on carbonic anhydrase is not explicitly detailed in the currently available literature, the findings for other substituted tacrine derivatives strongly suggest that it would also exhibit inhibitory activity against these enzymes. The substitution at the 7-position with a bromine atom would alter the electronic and lipophilic character of the tacrine core, which are key determinants for inhibitor binding to the active site of carbonic anhydrases. Further research is warranted to specifically quantify the inhibitory potency of this compound against various hCA isoforms.
Table of Inhibitory Activities of Substituted Tacrine Derivatives against Human Carbonic Anhydrase Isozymes
| Compound Class | Target Isozyme | Kᵢ Range (nM) |
| Silyl-substituted tacrine derivatives | hCA I | 57.28 ± 22.16 – 213.41 ± 82.75 |
| Silyl-substituted tacrine derivatives | hCA II | 46.95 ± 11.32 – 274.94 ± 62.15 |
| Data derived from studies on novel silyl-substituted tacrine analogues. bohrium.com |
Influence of Substitution at the 7-Position on Biological Activity
The 7-position of the tacrine ring system has been a significant focus for chemical modification to modulate the compound's pharmacological profile.
The primary mechanism of tacrine involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Substitutions at the 7-position of the tacrine core have a marked effect on this inhibitory activity.
For instance, the introduction of a methoxy (B1213986) group at the 7-position, creating 7-methoxytacrine (7-MEOTA), results in a less potent inhibitor of both human AChE (hAChE) and human BChE (hBChE) compared to the parent compound, tacrine (THA), and 6-chlorotacrine (6-Cl-THA). nih.gov However, the 7-position has been effectively utilized to create highly potent homodimers. nih.gov One of the most active derivatives is bis(7)-tacrine, where two tacrine units are connected by a seven-carbon linker at their respective 7-positions. nih.govcaymanchem.com This dimeric structure is an exceptionally potent AChE inhibitor, with an IC₅₀ value of 0.40 nM, making it over 1,000 times more powerful than tacrine itself. caymanchem.com This significant increase in potency suggests that the dimer can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov
Interactive Table: Cholinesterase Inhibition of Tacrine Analogs Below is a comparison of the inhibitory concentrations (IC₅₀) for various tacrine derivatives against human cholinesterases.
| Compound | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity Index (hBChE/hAChE) |
| Tacrine (THA) | 134 | 11 | 0.08 |
| 6-Chlorotacrine (6-Cl-THA) | 3.6 | 1.8 | 0.5 |
| 7-Methoxytacrine (7-MEOTA) | 1300 | 730 | 0.56 |
| bis(7)-Tacrine | 0.40 | N/A | N/A |
| Data sourced from multiple studies. nih.govcaymanchem.com Note: Lower IC₅₀ values indicate higher potency. N/A indicates data not available in the cited sources. |
Beyond cholinesterase inhibition, tacrine derivatives have been explored as N-methyl-D-aspartate receptor (NMDAR) antagonists, a mechanism relevant to neuroprotection. nih.govnih.gov The substitution at the 7-position is crucial in modulating this activity.
Studies comparing 7-methoxytacrine (7-MEOTA) with its parent compound, tacrine (THA), found that both act as open-channel blockers of NMDARs. nih.gov Notably, 7-MEOTA was found to be a more potent, albeit slower, blocker than tacrine, indicating a beneficial modification at the 7-position for this specific activity. nih.gov
Furthermore, the dimeric compound bis(7)-tacrine demonstrates significant NMDAR antagonist properties. nih.govnih.gov It inhibits the NMDA-activated current in a concentration-dependent manner, with an IC₅₀ value of approximately 0.66–0.76 µM. nih.govnih.gov The mechanism is noncompetitive, and it is suggested that bis(7)-tacrine directly blocks the receptor at the MK-801-binding site within the ion channel. nih.govnih.gov This NMDAR blocking activity is believed to contribute to the neuroprotective effects of the compound by preventing glutamate-induced excitotoxicity. nih.gov
Contribution of Other Positional Modifications (e.g., C-6, C-8) to Activity
While the 7-position is key, modifications at other points on the tacrine scaffold also significantly impact biological activity. The C-6 position is particularly noteworthy. The introduction of a chlorine atom at this position to form 6-chlorotacrine (6-Cl-THA) dramatically enhances inhibitory activity against AChE by nearly two orders of magnitude compared to tacrine. nih.gov This highlights that different positions on the tacrine ring can be modified to fine-tune specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to analyze the relationship between the chemical structures of compounds and their biological activities. caymanchem.com These methods use mathematical models to predict the activity of new chemical entities based on their structural and physicochemical features. caymanchem.com
For tacrine analogs, QSAR studies have been employed to understand the structural requirements for potent cholinesterase inhibition. semanticscholar.orgresearchgate.net These models can be 2D-QSAR, which uses 2D structural descriptors, or 3D-QSAR, which considers the three-dimensional properties of the molecules. caymanchem.com 3D-QSAR models often involve aligning the molecules and analyzing their steric and electrostatic fields to create a pharmacophore map, which defines the key features necessary for activity. tacr.cz The validity of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) for goodness-of-fit and the cross-validated R² (q²) for robustness and predictive power. tacr.cz Such studies help explain the activities of different tacrine derivatives and guide the rational design of new, more effective analogs. researchgate.net
Conformational Analysis and its Correlation with Observed Activity
Conformational analysis, which examines the three-dimensional shape and flexibility of a molecule, is critical for understanding its biological activity. The specific conformation of a tacrine analog determines how well it fits into the binding sites of its target enzymes or receptors.
Molecular docking studies, a form of conformational analysis, have revealed how tacrine derivatives bind within the active site gorge of AChE and the channel vestibule of the NMDAR. biorxiv.org For binding to AChE, the orientation of the tacrine moiety allows for π-π stacking interactions with aromatic amino acid residues like Tyrosine 337 (Y337). biorxiv.org The conformation of this specific residue can act as a key determinant for successful binding. biorxiv.org In the case of dual-target inhibitors, docking simulations can elucidate how a single molecule favorably positions itself to interact with two distinct targets, such as AChE and NMDAR, providing a structural basis for its multi-target activity. biorxiv.org
Conclusion
7-Bromotacrine represents a focused effort within the broader scientific endeavor to develop safer and more effective treatments for neurodegenerative diseases based on the tacrine (B349632) scaffold. The strategic modification of the tacrine core, in this case through the introduction of a bromine atom at the 7th position, is a rational approach to modulate the compound's pharmacological properties. In vitro studies have highlighted its potential as a potent inhibitor of cholinesterases, a key therapeutic target in Alzheimer's disease.
While the publicly available data on the comprehensive preclinical evaluation of this compound is not extensive, its development underscores the enduring importance of tacrine as a template for medicinal chemistry research. The principles of analogue design, aimed at enhancing efficacy while mitigating toxicity, continue to drive the quest for novel therapies. Further research, including detailed pharmacokinetic and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound and its place in the landscape of treatments for neurodegenerative disorders. The journey from a parent compound like tacrine to its rationally designed analogues such as this compound exemplifies the iterative and evolving nature of drug discovery.
Computational Chemistry and Molecular Modeling Approaches
In Silico Screening and Virtual Ligand Design
In the early stages of drug design, computational screening techniques are employed to filter large libraries of virtual compounds and to design novel molecules with desired characteristics. nih.gov This process relies on predictive models that estimate a compound's behavior in a biological system.
A critical attribute for any neuroactive drug is its ability to cross the blood-brain barrier (BBB). Computational models are frequently used to predict the Central Nervous System (CNS) permeability of drug candidates. nih.gov These models are typically built using quantitative structure-activity relationship (QSAR) or machine learning approaches, which correlate a compound's physicochemical properties with its experimentally determined brain penetration. researchgate.netnih.gov
Key parameters used in these predictions include the logarithm of the brain-to-blood partition coefficient (LogBB) and the logarithm of the permeability-surface area product (LogPS). nih.govresearchgate.net A LogBB value greater than 0.3 generally indicates a compound that can readily cross the BBB, while a value less than -1.0 suggests it is poorly distributed to the brain. researchgate.net Similarly, a LogPS value greater than -2 is considered indicative of good CNS penetration. researchgate.net
For a molecule like 7-Bromotacrine, these models would calculate various molecular descriptors to estimate its likelihood of reaching its intended targets within the CNS.
Table 1: Common Predictive Parameters for CNS Permeability
| Parameter | Description | Favorable Range for CNS Penetration | Significance |
| Molecular Weight (MW) | The mass of the molecule. | < 400-500 Da nih.gov | Smaller molecules tend to diffuse more easily across the BBB. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | ~1-3 researchgate.net | Indicates the balance between lipid solubility to cross the membrane and water solubility to remain in circulation. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | < 70-90 Ų nih.gov | High polarity can hinder passage through the lipophilic BBB. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | Donors ≤ 3, Acceptors ≤ 7 | Fewer hydrogen bonds generally improve permeability by reducing interactions with water. |
| Rotatable Bonds | The number of bonds with free rotation. | < 8 | High conformational flexibility can be entropically unfavorable for crossing the BBB. |
Oral administration is the most common and convenient route for drugs. nih.gov Oral bioavailability, which measures the fraction of an oral dose that reaches systemic circulation, is a complex property influenced by factors like gastrointestinal absorption and first-pass metabolism. nih.govresearchgate.net
Computational methods, including Quantitative Structure-Property Relationship (QSPR) and Physiologically Based Pharmacokinetic (PBPK) modeling, are used to predict this crucial parameter. nih.gov These models integrate various molecular and physiological descriptors to forecast a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Assessing the oral bioavailability of this compound through these in silico tools is a key step in evaluating its potential as a viable drug candidate.
Table 2: Computational Approaches for Oral Bioavailability Assessment
| Modeling Approach | Description | Key Considerations |
| Rule-of-Thumb (RoT) | Employs simple physicochemical property guidelines, such as Lipinski's Rule of Five, to make a qualitative assessment of drug-likeness and potential absorption issues. | Provides a rapid, initial filter for large compound libraries. |
| Quantitative Structure-Property Relationship (QSPR) | Statistical models that correlate molecular descriptors (e.g., LogP, TPSA, molecular weight) with experimentally determined oral bioavailability data. nih.gov | The predictive power depends heavily on the quality and diversity of the training dataset. nih.gov |
| Physiologically Based Pharmacokinetic (PBPK) | Mechanistic models that simulate the drug's journey through different physiological compartments of the body (e.g., gut, liver, blood). nih.gov | Requires a larger number of input parameters but can provide a more detailed and dynamic prediction of a drug's pharmacokinetic profile. researchgate.net |
| Hybrid & Machine Learning Models | Modern approaches that combine elements of QSPR and PBPK or utilize advanced algorithms like deep learning to improve prediction accuracy. nih.gov | Can uncover complex, non-linear relationships between molecular structure and bioavailability. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. medcraveonline.com This method is instrumental in understanding how a compound like this compound might interact with its biological targets at an atomic level.
For this compound, molecular docking simulations are primarily used to model its interactions with key enzymes and receptors implicated in neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govfrontiersin.org Docking studies can also explore potential interactions with other targets like the N-methyl-D-aspartate receptor (NMDAR).
The simulations place the this compound molecule into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. The resulting poses reveal the specific types of non-covalent interactions that stabilize the complex, including:
Hydrogen Bonds: Crucial for orienting the ligand within the binding site.
Hydrophobic Interactions: Often the primary driving force for binding, involving nonpolar parts of the ligand and protein. rsc.org
π-π Stacking: Occurs between aromatic rings, such as the acridine (B1665455) core of this compound and aromatic amino acid residues like tryptophan or tyrosine in the receptor. frontiersin.org
Cation-π Interactions: An electrostatic interaction between a cation (like the protonated nitrogen in the acridine ring) and the face of an aromatic ring.
Table 3: Analysis of this compound Interactions with Key Protein Targets
| Target Protein | Therapeutic Relevance | Predicted Interaction Types for this compound |
| Acetylcholinesterase (AChE) | Primary enzyme for acetylcholine (B1216132) breakdown; a key target in Alzheimer's disease. | π-π stacking, cation-π interactions, hydrogen bonds, and hydrophobic contacts within the catalytic and peripheral anionic sites. |
| Butyrylcholinesterase (BChE) | Secondary enzyme for acetylcholine breakdown; its importance increases as Alzheimer's disease progresses. frontiersin.org | Similar to AChE, involving hydrophobic interactions and engagement with aromatic residues in the active site gorge. frontiersin.org |
| NMDA Receptor (NMDAR) | A glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. | Potential for channel blocking or allosteric modulation, driven by electrostatic and hydrophobic interactions. |
A significant outcome of molecular docking and subsequent molecular dynamics simulations is the identification of specific amino acid residues that are critical for ligand binding. mdpi.com By analyzing the docked poses of this compound, researchers can pinpoint which residues form the most important contacts. For instance, in the context of cholinesterases, studies on tacrine (B349632) analogs highlight the importance of aromatic residues like Trp84 and Tyr334 in the AChE active site, which form the "anionic" subsite and interact with the tacrine core via π-π and cation-π interactions. nih.gov The identification of these key residues provides a roadmap for designing more potent and selective inhibitors. researchgate.net
Table 4: Potential Key Amino Acid Residues in AChE Interacting with a Tacrine Scaffold
| Residue | Location in AChE | Potential Interaction Type with this compound | Significance |
| Trp84 | Catalytic Anionic Site (CAS) | Cation-π / π-π Stacking | Anchors the protonated acridine ring system. |
| Phe330 | Acyl-binding pocket | Hydrophobic / π-π Stacking | Contributes to binding affinity through hydrophobic contacts. |
| Trp279 | Peripheral Anionic Site (PAS) | π-π Stacking | Can interact with dual-binding site inhibitors, potentially blocking substrate entry. |
| Tyr334 | Catalytic Anionic Site (CAS) | π-π Stacking | Forms part of the key aromatic gorge that accommodates the ligand. |
| His440 | Catalytic Triad | Hydrogen Bond | Part of the catalytic machinery; interaction can influence inhibitory mechanism. |
| Asp72 | Peripheral Anionic Site (PAS) | Electrostatic / Hydrogen Bond | Contributes to the electrostatic environment of the gorge entrance. |
Early docking methods often treated both the ligand and the receptor as rigid bodies. However, modern approaches recognize that both molecules are flexible and can change their conformation upon binding—a phenomenon known as "induced fit". nih.gov
Accounting for flexibility is crucial for accurate predictions. Ligand flexibility is now a standard feature, allowing the rotational bonds within this compound to be sampled to find the optimal binding pose. Receptor flexibility is more computationally demanding but can be addressed by using "soft docking" (where atoms have some overlap tolerance), allowing side-chain rotations, or employing an "ensemble" of different receptor structures generated from experimental data or molecular dynamics simulations. nih.govnih.gov These advanced methods provide a more realistic and dynamic picture of the binding event, leading to more reliable predictions of binding affinity and orientation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into how the ligand interacts with its biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the resulting structural changes in the protein-ligand complex.
Dynamic Interactions between Ligand and Protein Binding Sites
MD simulations reveal the intricate and dynamic network of non-covalent interactions that govern the binding of this compound to its protein target. Like its parent compound, tacrine, this compound is expected to position itself within the deep and narrow active site gorge of cholinesterases. mdpi.com The primary interactions stabilizing the complex are multifaceted.
The tricyclic acridine core of this compound engages in significant π-π stacking interactions with aromatic residues in the binding site, such as Tryptophan (Trp86 in AChE) and Phenylalanine (Phe330 in AChE). mdpi.com These interactions are crucial for anchoring the ligand within the active site. Furthermore, the exocyclic amino group of this compound is capable of forming key hydrogen bonds. For instance, studies on tacrine analogs show hydrogen bonding with the hydroxyl group of Tyrosine (Tyr124) or the backbone carbonyl of Histidine (His440). mdpi.cominrae.fr In butyrylcholinesterase (BChE), a critical hydrogen bond can form between the ligand's amino group and the side chain of Asparagine (Asn289). nih.gov
The dynamic nature of these interactions, including their formation, breakage, and persistence over the simulation time, dictates the ligand's residence time and binding affinity.
Table 1: Potential Key Interacting Residues for this compound in Cholinesterase Binding Sites
| Interaction Type | Potential Interacting Residues (AChE) | Potential Interacting Residues (BChE) | Contributing Moiety of this compound |
|---|---|---|---|
| π-π Stacking | Trp86, Phe330, Tyr337 | Trp82 | Acridine Ring System |
| Hydrogen Bonding | His440, Tyr124, Ser125 | Asn289, Pro285 | Exocyclic Amino Group |
| Halogen Bonding | Backbone Carbonyls (e.g., Gly122) | Backbone Carbonyls | Bromine Atom |
| Hydrophobic Interactions | Tyr334 | Tyr332 | Acridine Ring System |
Conformational Changes and Stability Analysis of Protein-Ligand Complexes
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms is calculated over the course of the simulation to assess its structural stability. For a stable protein-ligand complex, the RMSD value is expected to reach a plateau after an initial equilibration period. researchgate.net In simulations of tacrine derivatives bound to AChE, stable complexes typically exhibit an average RMSD value between 1 and 3 Å, indicating that the ligand binding does not induce large, unfavorable conformational changes. inrae.frresearchgate.net The this compound-AChE complex is predicted to behave similarly, with the ligand stabilizing the protein structure, leading to a stable RMSD trajectory.
Root Mean Square Fluctuation (RMSF): RMSF analysis provides insight into the flexibility of individual amino acid residues. By comparing the RMSF of the ligand-bound protein to the unbound (apo) protein, it is possible to identify regions that become more rigid or more flexible upon ligand binding. nih.gov Typically, residues within the binding site show reduced fluctuations upon ligand binding, signifying stabilization. Conversely, some loops or distant regions might exhibit increased flexibility. nih.gov For this compound, the residues involved in direct interactions (e.g., Trp86, Phe330) would be expected to show significantly lower RMSF values, confirming their role in anchoring the ligand.
Quantum Chemical Calculations (e.g., Density Functional Theory, Fragment Molecular Orbital Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. nih.gov These methods are crucial for analyzing molecular orbitals and the distribution of electron density, which in turn determine the molecule's reactivity and interaction patterns. mdpi.com
Molecular Orbital Analysis (e.g., HOMO, LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater affinity for accepting electrons, indicating reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
For this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich acridine ring system and the amino group. The LUMO would also be delocalized across the aromatic system. A study on a structurally similar compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, calculated using DFT (B3LYP/6-311++G(d,p)), reported HOMO and LUMO energy values and an associated energy gap that characterize its reactivity. researchgate.net Similar calculations for this compound would yield values that help predict its stability and reactivity profile.
Table 2: Representative Frontier Molecular Orbital Energy Values from DFT Calculations for an Analogous 7-Bromo Heterocycle
| Parameter | Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.15 | Indicates electron-donating capability |
| ELUMO | -1.80 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.35 | Indicates kinetic stability and chemical reactivity |
Data adapted from theoretical calculations on a similar 7-bromo-containing heterocyclic system. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, providing a guide to its reactive sites. nih.gov The map is colored to indicate different electrostatic potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack.
Green/Yellow: Regions of near-zero or neutral potential.
For this compound, an MEP map would reveal specific regions of interest for intermolecular interactions. The area around the heterocyclic nitrogen atom within the acridine ring would show a negative potential (red), identifying it as a hydrogen bond acceptor site. researchgate.net The bromine atom is also an electron-rich region and would appear negative, but importantly, it can also exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, which is crucial for halogen bonding. researchgate.net Conversely, the hydrogens of the exocyclic amino group would be characterized by a strong positive potential (blue), highlighting their role as hydrogen bond donors. researchgate.net This detailed charge landscape provided by the MEP map complements the findings from MD simulations, offering a static, electron-level view of the molecule's interaction capabilities. researchgate.net
Preclinical in Vitro and in Vivo Evaluation of 7 Bromotacrine Derivatives
In Vitro Cellular Models
The initial preclinical assessment of new chemical entities relies heavily on in vitro models to predict their biological activity, safety, and pharmacokinetic profiles. For 7-bromotacrine derivatives, a range of cell-based and cell-free assays are employed to determine their potential as neuroprotective and disease-modifying agents.
Cell-Based Assays for Neuroprotection (e.g., human neuroblastoma cell cultures, PC12 cells, SH-SY5Y cells)
While specific neuroprotection studies on the 7-aryl-tacrine derivatives originating from this compound have not been detailed in the available literature, extensive research on structurally related tacrine (B349632) hybrids provides insight into their potential neuroprotective capabilities. These assays commonly use cell lines like human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, which can be chemically induced to differentiate into neuron-like cells. nih.govnih.gov
Researchers test the ability of these compounds to protect cells from various neurotoxic insults, such as β-amyloid (Aβ) peptides, hydrogen peroxide (H₂O₂), and glutamate (B1630785). nih.govnih.govnih.govbiorxiv.org
Key Findings from Related Tacrine Derivatives:
Tacrine-benzothiazole hybrids (7d and 7e) demonstrated an ability to improve the viability of SH-SY5Y cells that were treated with toxic Aβ₄₂ peptide. nih.gov
Tacrine-melatonin hybrids (compounds 25-27) also conferred a neuroprotective effect in SH-SY5Y neuroblastoma cells. nih.gov
Tacrine-dihydropyridine hybrids , known as Tacripyrines, showed significant neuroprotection (over 50% for compounds 7, 11, 13, and 14) in SH-SY5Y cells against damage induced by H₂O₂. researchgate.net
In the PC12 cell line , a tacrine hybrid incorporating lipoic acid (compound 122) displayed neuroprotective activity against H₂O₂-induced oxidative stress. nih.gov
A series of multi-target-directed ligands derived from tacrine were shown to protect primary cortical neurons from excitotoxicity induced by glutamate. biorxiv.org
The dimeric analogue bis(7)-tacrine (B1662651) was found to reduce both intracellular and secreted levels of Aβ in Neuro2a APPswe cells, indicating a potential disease-modifying effect. nih.gov
These studies collectively suggest that the tacrine scaffold, when appropriately modified, can yield derivatives with significant neuroprotective properties in relevant cellular models.
Oxygen-Glucose-Deprivation (OGD) Models for Ischemic Conditions
Based on the available scientific literature, no studies have been published evaluating this compound derivatives in oxygen-glucose-deprivation (OGD) models. These in vitro models are designed to simulate the ischemic conditions of a stroke by depriving cultured brain cells of oxygen and glucose, but data for this specific class of compounds is not present in the searched sources.
Analysis of Cellular Mechanisms of Action (e.g., anti-necrotic, anti-apoptotic effects, modulation of reactive oxygen species production)
The mechanisms underlying the neuroprotective effects of tacrine derivatives often involve mitigating apoptosis (programmed cell death) and reducing oxidative stress. nih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathological feature in many neurodegenerative diseases. nih.gov
While the parent compound tacrine can paradoxically induce apoptosis and increase ROS production in liver cells, many hybrids are specifically designed to have potent antioxidant properties. nih.govmdpi.com
Mechanistic Insights from Related Tacrine Derivatives:
Antioxidant Activity: Tacrine-melatonin hybrids and tacrine-8-hydroxyquinoline hybrids have been noted for their antioxidant capabilities. nih.govmdpi.com Modified tacrine-chromene derivatives have also been assessed for their total antioxidant capacity. acs.org
ROS Scavenging: A tacrine dimer linked by a cystamine (B1669676) structure demonstrated neuroprotective effects against oxidative injury caused by H₂O₂ in SH-SY5Y cells. nih.gov Similarly, Tacripyrines effectively protected these cells from free radical damage. researchgate.net
Anti-apoptotic Effects: Tacrine may exert neuroprotection by stimulating anti-apoptotic gene expression and reducing oxygen-free radicals during neuronal injury. nih.gov
Although these findings pertain to other tacrine analogues, they establish a precedent for the likely mechanisms of action for new derivatives, including those derived from this compound.
Blood-Brain Barrier (BBB) Permeability Assays (e.g., Parallel Artificial Membrane Permeability Assay)
A critical prerequisite for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro method used to predict the passive diffusion of a compound across the BBB. nih.govnih.gov This assay measures the permeation of a compound from a donor compartment to an acceptor compartment through an artificial lipid membrane that mimics the BBB. nih.gov
For a series of novel 7-(hetero)aryl-tacrine derivatives synthesized from this compound, the PAMPA-BBB assay was used to determine their effective permeability (Pe). chemrxiv.org Compounds are generally classified as having high BBB permeability if their Pe value is above a certain threshold (e.g., Pe > 4.0 x 10⁻⁶ cm/s).
Table 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB) of this compound Derivatives (Data sourced from ChemRxiv) chemrxiv.org
| Compound | Substituent (R) | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Activity |
|---|---|---|---|
| Tacrine (THA) | - | 7.5 | CNS+ |
| 5a | phenyl | 11.4 | CNS+ |
| 5b | 2-fluorophenyl | 10.3 | CNS+ |
| 5c | 3-fluorophenyl | 10.6 | CNS+ |
| 5d | 4-fluorophenyl | 10.8 | CNS+ |
| 5e | 4-chlorophenyl | 16.9 | CNS+ |
| 5f | 4-bromophenyl | 16.5 | CNS+ |
| 5g | 4-(trifluoromethyl)phenyl | 16.6 | CNS+ |
| 5h | 4-methylphenyl | 16.0 | CNS+ |
| 5i | 4-methoxyphenyl | 11.3 | CNS+ |
| 5j | 3,4-dimethoxyphenyl | 4.3 | CNS+ |
| 5k | thiophen-2-yl | 11.8 | CNS+ |
| 5l | thiophen-3-yl | 11.1 | CNS+ |
| 5m | furan-2-yl | 6.9 | CNS+ |
| 5n | furan-3-yl | 6.9 | CNS+ |
| 5o | 1-methyl-1H-pyrrol-2-yl | 6.1 | CNS+ |
The results confirm that all tested derivatives possess high predicted central nervous system (CNS) permeability, a crucial feature for drugs targeting neurological diseases. chemrxiv.org The in vivo pharmacokinetic studies for a lead compound, 5m, later confirmed its ability to cross the BBB. chemrxiv.org
Enzyme Inhibition in Cellular Systems
A primary therapeutic target for tacrine and its derivatives is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, a key strategy for symptomatic treatment of Alzheimer's disease. Another emerging target is the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is involved in the production of Aβ peptides. nih.gov
The inhibitory potential of the novel 7-(hetero)aryl-tacrine derivatives was evaluated against human AChE (hAChE) and BChE (hBChE) using in vitro biochemical assays. chemrxiv.org The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: In Vitro Cholinesterase Inhibition (IC₅₀, nM) of this compound Derivatives (Data sourced from ChemRxiv) chemrxiv.org
| Compound | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) |
|---|---|---|
| Tacrine (THA) | 110.0 | 1.1 |
| 5a | 18.9 | 3.0 |
| 5b | 29.2 | 11.0 |
| 5c | 15.8 | 4.4 |
| 5d | 15.1 | 3.6 |
| 5e | 10.3 | 2.3 |
| 5f | 10.9 | 2.3 |
| 5g | 14.9 | 2.2 |
| 5h | 12.2 | 1.9 |
| 5i | 14.8 | 1.6 |
| 5j | 24.5 | 2.0 |
| 5k | 30.7 | 15.8 |
| 5l | 42.7 | 13.6 |
| 5m | 60.6 | 23.5 |
| 5n | 31.1 | 10.0 |
| 5o | 10.2 | 1.5 |
These results indicate that many of the synthesized derivatives are potent inhibitors of both human cholinesterases, with several compounds showing improved activity against AChE compared to the parent tacrine molecule. chemrxiv.org Furthermore, related compounds like bis(7)tacrine have demonstrated inhibitory activity against BACE-1, highlighting the multi-target potential of this chemical class. nih.gov
The exploration of this compound and its derivatives has extended to various in vivo animal models to assess their potential therapeutic effects on neurodegeneration. These models are crucial for understanding the compounds' biological activity in a complex, living system, providing insights into their mechanisms and efficacy before any potential human trials.
Models for Other Neurodegenerative Conditions (e.g., Parkinson's Disease models)
The therapeutic potential of neuroprotective compounds is often explored across a range of neurodegenerative conditions beyond AD. Parkinson's disease (PD) models, for example, typically involve inducing the degeneration of dopaminergic neurons in the substantia nigra. nih.gov This can be achieved using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), or through genetic modifications related to genes like SNCA (alpha-synuclein). elsevierpure.comnih.govnih.gov
Another relevant model for neurodegeneration is glutamate-induced excitotoxicity, a pathological process implicated in various acute and chronic neurological disorders. In one key study, the neuroprotective effects of bis(7)-tacrine, a dimeric derivative of 7-aminotacrine, were evaluated in a rat model of glutamate-induced retinal ganglion cell (RGC) damage. nih.gov RGC death is a feature of conditions like glaucoma and ischemic retinopathies. The in vivo experiments demonstrated that bis(7)-tacrine provided a significant neuroprotective effect against this glutamate-mediated damage. nih.gov This finding suggests that the compound's mechanism, potentially through NMDA receptor antagonism, is effective in a living organism. nih.gov
Interactive Table: In Vivo Evaluation of Bis(7)-Tacrine in Neurodegeneration Model
| Compound | Animal Model | Condition | Method of Analysis | Key Finding |
| Bis(7)-tacrine | Sprague-Dawley Rats | Glutamate-induced retinal ganglion cell damage | TUNEL analysis, Retrograde labeling | Showed significant neuroprotective effect against glutamate-induced damage. nih.gov |
Despite these findings in an excitotoxicity model, the current body of literature does not specify whether this compound or its derivatives have been tested in classic animal models of Parkinson's disease.
Non-Rodent Animal Models (e.g., Drosophila melanogaster, Caenorhabditis elegans, Danio rerio) for Fundamental Neurobiological Studies
Non-rodent models offer powerful, high-throughput alternatives for studying the fundamental biology of neurodegeneration and for large-scale drug screening. nih.gov
Drosophila melanogaster (the fruit fly) has a short lifespan and a complex, yet genetically tractable, nervous system. nih.govnih.gov Researchers can express human disease-causing proteins (like Aβ or tau) in the fly's brain and observe consequent neurodegeneration, often phenotypically visible as eye degeneration or impaired motor control. nih.gov Its powerful genetic toolkit allows for rapid identification of genes and pathways that modify the toxic effects of these proteins. nih.gov
Caenorhabditis elegans (a nematode worm) is another valuable model due to its simplicity, rapid life cycle, and fully mapped nervous system. nih.govnih.gov Transgenic worms can be created to express human amyloid-beta or tau in specific neurons, leading to observable behavioral deficits like paralysis or impaired chemotaxis, which serve as a readout for neurotoxicity. nih.govnih.gov
Danio rerio (the zebrafish) is a vertebrate model that bridges the gap between invertebrates and mammals. nih.gov Its embryos are transparent, allowing for real-time visualization of neuronal development and degeneration. nih.govtaconic.com Zebrafish share significant genetic and physiological homology with humans, and their opioid and other neurotransmitter systems are well-characterized, making them suitable for studying neuroactive compounds. nih.gov
A review of the existing scientific literature indicates no specific studies detailing the preclinical evaluation of this compound or its derivatives in Drosophila melanogaster, Caenorhabditis elegans, or Danio rerio models of neurodegeneration.
Neurobehavioral Assays in Animal Studies (e.g., locomotor activity, memory assessment)
The preclinical evaluation of this compound derivatives and related analogues frequently involves neurobehavioral assays in animal models to assess their potential for treating cognitive deficits, such as those seen in Alzheimer's disease. These tests are designed to measure changes in locomotor activity, learning, and memory.
Animal models often utilize pharmacologically induced cognitive deficits, for instance, by using scopolamine, a muscarinic receptor antagonist that impairs memory formation. nih.gov The effectiveness of novel compounds is then measured by their ability to reverse these deficits. Key behavioral tests include the Morris water maze (MWM), Y-maze, radial-arm maze (RAM), and novel object recognition (NOR) test, which evaluate spatial learning, short-term memory, and recognition memory. nih.govmdpi.com
For example, in vivo tests on animal models with scopolamine-induced cognitive impairment have demonstrated that certain tacrine hybrids can improve recognition activity. nih.gov Studies on tacrine-indole hybrids revealed that specific compounds improved performance in these memory tasks. nih.gov Similarly, neuroprotective derivatives of tacrine have been shown to rescue brain function from chemically-induced impairments in MWM tests. biorxiv.org
Table 1: Examples of Neurobehavioral Effects of Tacrine Derivatives in Animal Models
| Compound/Derivative Class | Animal Model | Behavioral Test | Observed Effect | Citation |
|---|---|---|---|---|
| Tacrine-Indole Hybrids | Scopolamine-induced deficit rat model | Not specified | Improved recognition activity | nih.gov |
| Neuroprotective MTDLs (Multi-Target-Directed Ligands) | MSG-mediated impairment rat model | Morris Water Maze | Rescued brain function from impairment | biorxiv.org |
| Sst4 gene-deficient mice (for aging studies) | Mice (various ages) | Y-maze, Open Field, Radial-Arm Maze | Age-dependent decline in locomotor activity and memory | nih.gov |
This table illustrates the types of data generated in neurobehavioral assays for tacrine derivatives. Specific data for this compound was not available in the reviewed sources.
Pharmacokinetic Investigations in Animal Models (e.g., CNS distribution, metabolic stability)
Pharmacokinetic studies are crucial for the development of any central nervous system (CNS) drug, including this compound derivatives. These investigations determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its efficacy and potential for translation into clinical use. A primary challenge for CNS drugs is crossing the blood-brain barrier (BBB), a highly selective barrier that protects the brain. nih.gov
The distribution of a drug into the brain is a key parameter. Following administration, radiolabeled tacrine has been shown to quickly penetrate the brain, with accumulation observed in the cortex and hippocampus—areas critical for cognitive function. mdpi.com The extent of brain penetration is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu), which reflects the transport properties of a drug across the BBB. researchgate.net For antibody-based therapies, direct administration into the CNS is being explored to increase brain exposure, with studies showing 5-6 fold higher interstitial fluid drug exposure compared to intravenous injection.
Metabolic stability is another critical factor. Tacrine itself is extensively metabolized, primarily by cytochrome P450 enzymes in the liver, into various hydroxylated forms such as 1-hydroxy-tacrine (the major metabolite in rats), 2-hydroxy-tacrine, and 4-hydroxy-tacrine. There are significant species differences in metabolism; for instance, human metabolic profiles for tacrine are more similar to those in dogs than in rats. The formation of these metabolites is a key consideration, as they can have different activity and toxicity profiles.
Derivatives of tacrine are often designed to improve upon the parent molecule's pharmacokinetics. For example, the dimeric analogue bis(7)-tacrine was found to have high efficacy in inhibiting acetylcholinesterase in the rat brain following oral administration, suggesting favorable absorption and distribution characteristics. nih.gov In vitro assays using human liver microsomes are standard for assessing metabolic half-life and predicting biotransformation pathways for new derivatives. researchgate.net
Table 2: Key Pharmacokinetic Parameters and Considerations for CNS Drugs
| Parameter | Description | Importance for this compound Derivatives | Citation |
|---|---|---|---|
| CNS Distribution | The ability of a compound to cross the blood-brain barrier and reach its target in the brain. | Essential for therapeutic efficacy; derivatives are designed for improved brain penetration. | nih.govmdpi.com |
| Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. | Determines the compound's half-life and potential for generating active or toxic metabolites. | |
| Species Differences | Variations in metabolic pathways and rates between different animal species and humans. | Critical for the translation of preclinical animal data to human clinical trials. | |
| Brain/Plasma Ratio (Kp,uu) | The ratio of a drug's unbound concentration in the brain to its unbound concentration in the plasma. | A quantitative measure of the extent of brain penetration, reflecting transport across the BBB. | researchgate.net |
This table outlines the crucial pharmacokinetic investigations for CNS drug candidates like this compound and its derivatives.
Emerging Research Models
Utilization of Organoid Models in Neuroscience Research
The limitations of traditional 2D cell cultures and animal models in fully replicating human-specific aspects of neurological diseases have spurred the development of advanced in vitro systems. Among the most promising are brain organoids, which are three-dimensional (3D) structures derived from human induced pluripotent stem cells (iPSCs). nih.gov These miniaturized and simplified versions of brain tissue self-organize to recapitulate key features of human brain development and cytoarchitecture, containing various types of neuronal and glial cells. frontiersin.orgnih.gov
Brain organoids provide a powerful platform for modeling neurodegenerative diseases like Alzheimer's disease (AD). frontiersin.org Researchers can generate organoids from patient-derived iPSCs, allowing for the study of disease mechanisms in a personalized context. nih.gov These models can successfully replicate hallmark AD pathologies, such as the accumulation of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau. nih.govnih.govgenscript.com For example, exposing brain organoids to serum to mimic the age-associated breakdown of the blood-brain barrier has been shown to induce multiple AD-like symptoms. neurosciencenews.com
The ability of organoids to model disease makes them an invaluable tool for preclinical drug evaluation. They offer a platform to screen novel compounds, like this compound derivatives, for their efficacy in reducing pathogenic protein aggregation or for their neuroprotective effects. nih.govneurosciencenews.com For instance, researchers have used AD organoids to test FDA-approved drugs and have observed promising results in reducing pathological protein levels. nih.govgenscript.com This approach allows for higher throughput screening and the potential to identify effective therapies before moving to more complex and costly animal studies. nih.gov
Development of Hybrid In Silico and In Vitro/Organoid Systems
To further enhance the predictive power of preclinical research, scientists are increasingly developing hybrid systems that combine in silico (computational) modeling with in vitro experiments, including those using organoid cultures. nih.gov This synergistic approach aims to create more accurate and robust models for assessing a drug candidate's potential efficacy and safety, thereby bridging the gap between laboratory findings and clinical outcomes. nih.govzeclinics.com
In silico models, which include physiologically based pharmacokinetic (PBPK) and quantitative systems pharmacology (QSP) models, use mathematical equations to simulate the complex biological processes of drug ADME. nih.govresearchgate.net These computational methods can predict a compound's CNS penetration and help optimize its molecular properties for better brain exposure. researchgate.net When combined with data from in vitro systems like organoids, these models become significantly more powerful.
The hybrid approach works by using high-quality data from human-derived in vitro models (such as iPSCs and organoids) to build and validate the in silico models. nih.gov For example, permeability data from a cell-based BBB model can be integrated into a PBPK model to predict human brain concentrations. This integration helps refine the uncertainty factors traditionally used in risk assessment, which rely on extrapolating from animal data. tandfonline.com By combining the biological complexity captured by organoids with the predictive and analytical power of computational simulations, these hybrid systems can better forecast clinical responses, reduce the reliance on animal testing, and accelerate the development of new therapeutics for CNS disorders. zeclinics.comtandfonline.com This methodology is directly applicable to the evaluation of novel compounds like this compound derivatives, allowing for a more streamlined and data-driven preclinical development process.
Future Research Directions and Unanswered Questions
Development of Next-Generation Tacrine-Based Derivatives with Enhanced Efficacy
The development of next-generation tacrine-based derivatives is a cornerstone of future research, aiming to improve upon the therapeutic profile of the parent compound, tacrine (B349632). Tacrine was the first acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease, but its use has been limited. researchgate.netnih.gov Research is now focused on creating derivatives, including halogenated forms like 7-Bromotacrine, that exhibit enhanced potency and a multi-target activity profile.
A key strategy involves creating hybrid molecules that combine the tacrine scaffold with other pharmacologically active fragments. researchgate.net This approach aims to produce multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways in Alzheimer's disease. For instance, research into modified tacrine-chromenol compounds showed that a derivative with a bromo atom at the 3-position of ring A resulted in elevated AChE inhibitory activity (IC₅₀ of 3.48 μM). acs.org This finding underscores the potential of bromine substitution in enhancing biological activity.
Scientists have designed and synthesized numerous tacrine derivatives, achieving significant improvements in inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some hybrids have demonstrated inhibitory potencies in the nanomolar and even sub-nanomolar ranges, far exceeding that of tacrine itself. nih.gov For example, certain tacrine-PBT2 hybrids show potent inhibition of human AChE and BuChE with IC₅₀ values in the subnanomolar range. nih.gov Another study reported a tacrine-hydroxamate derivative with an exceptionally potent AChE inhibition (IC₅₀ = 0.12 nM). researchgate.net
The table below summarizes the inhibitory activities of various next-generation tacrine derivatives, illustrating the significant gains in efficacy achieved through chemical modification.
| Compound Type | Target Enzyme | IC₅₀ Value | Reference |
| Modified Tacrine-Chromenol (3a) | AChE | 3.48 µM | acs.org |
| Tacrine-Chromene Hybrid (5c) | hAChE | 0.44 µM | acs.org |
| Tacrine-Chromene Hybrid (5d) | hAChE | 0.25 µM | acs.org |
| Tacrine-Chromene Hybrid (5c) | BACE-1 | 0.38 µM | acs.org |
| Tacrine-Chromene Hybrid (5d) | BACE-1 | 0.44 µM | acs.org |
| Tacrine-Chromene Hybrid (5d) | Aβ Aggregation | 0.74 µM | acs.org |
| Tacrine-Benzothiazole Hybrid (7) | AChE | 0.57 µM | nih.gov |
| Tacrine-Trimethoxyl Phenylacetate Hybrid (9) | AChE | 5.63 nM | nih.gov |
| Tacrine-Hydroxamate Hybrid (A10) | AChE | 0.12 nM | researchgate.net |
| Tacrine-Melatonin Hybrid (28) | BuChE | 1.25 nM | mdpi.com |
| Tacrine-Melatonin Hybrid (28) | AChE | 3.62 nM | mdpi.com |
Exploration of Novel Molecular Targets for Broader Therapeutic Intervention
Beyond the traditional target of cholinesterase inhibition, future research on this compound and related compounds is expanding to include a variety of other molecular targets implicated in neurodegeneration. This multi-target approach is considered more promising for complex diseases like Alzheimer's. researchgate.netnih.gov
Key novel targets being explored include:
β-secretase (BACE-1): This enzyme is involved in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in Alzheimer's brains. acs.org Tacrine-coumarin hybrids have been designed specifically to inhibit BACE-1. nih.gov Some tacrine-chromene hybrids have also shown strong BACE-1 inhibition at submicromolar levels. acs.org
Monoamine Oxidase (MAO): MAO enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain. nih.gov Tacrine derivatives have been developed that show inhibitory activity against MAO-B. acs.org For example, compounds 5c and 5d, which are tacrine-chromene hybrids, exhibited MAO-B inhibition with IC₅₀ values of 5.15 and 2.42 μM, respectively. acs.org
Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and fibrils is a major therapeutic goal. Many tacrine hybrids are designed to inhibit this process, often by interacting with the peripheral anionic site (PAS) of acetylcholinesterase, which is known to accelerate Aβ plaque formation. nih.gov One derivative demonstrated an ability to inhibit self-mediated Aβ₄₂ aggregation, a finding confirmed by atomic force microscopy. mdpi.com
Metal Chelation: The dysregulation of metal ions like copper, zinc, and iron is linked to oxidative stress and Aβ aggregation in Alzheimer's disease. acs.org Tacrine derivatives have been synthesized with metal-chelating properties, aiming to restore metal homeostasis. nih.gov
Advancements in Multi-Target Directed Ligand Design Principles
The design of Multi-Target Directed Ligands (MTDLs) has become a leading strategy in the development of new treatments for multifactorial diseases. nih.gov Tacrine is an ideal scaffold for MTDL design due to its simple structure, high ligand efficiency, and amenability to chemical modification. researchgate.netnih.gov
The core principle of MTDL design is to link two or more distinct pharmacophoric fragments into a single molecule. nih.govnih.gov This often involves connecting the tacrine moiety, responsible for cholinesterase inhibition, to another functional group via a carefully chosen spacer. The second fragment is selected to interact with another relevant target, such as BACE-1, MAO-B, or Aβ aggregation. acs.orgnih.gov
Recent advancements in this area focus on:
Hybridization: Creating hybrid molecules by combining tacrine with other known therapeutic agents or natural products. Examples include tacrine-coumarin, tacrine-melatonin, and tacrine-ferulic acid hybrids. mdpi.comnih.gov
Dimerization: Developing homo- and hetero-dimers of tacrine, which can improve the biological profile and reduce side effects associated with the parent molecule. nih.gov
Dual-Binding Site Inhibition: Designing ligands that can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. This dual binding can not only inhibit the enzyme but also interfere with Aβ aggregation. nih.govnih.gov
This strategy has led to the development of compounds with a broad spectrum of activity, including cholinesterase inhibition, Aβ anti-aggregation properties, antioxidant effects, and metal-chelating capabilities. acs.orgnih.gov
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The discovery and optimization of novel derivatives like this compound heavily rely on the synergy between computational and experimental methods. nih.govbeilstein-journals.org Computer-Aided Drug Design (CADD) has become an indispensable tool, accelerating the process and reducing costs. nih.govspringernature.com
Computational methodologies play a crucial role in the initial stages of drug design and include:
Molecular Docking: This technique predicts how a ligand, such as a tacrine derivative, will bind to the three-dimensional structure of a target protein. beilstein-journals.org It helps in understanding the interactions at the molecular level and in ranking potential drug candidates. nih.govbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new, unsynthesized molecules. springernature.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new compounds with improved properties. nih.gov
Virtual High-Throughput Screening (vHTS): Large libraries of virtual compounds can be rapidly screened against a target protein to identify promising hits for further investigation. beilstein-journals.org
Experimental methodologies are essential for synthesizing and validating the computationally designed compounds. These include:
Chemical Synthesis: Advanced organic synthesis techniques are employed to create the designed tacrine derivatives. mdpi.com This includes methods like the Friedländer reaction for constructing the tacrine core and various coupling reactions to attach other functional moieties. acs.org
In Vitro Biological Evaluation: Synthesized compounds are tested in a variety of biochemical and cell-based assays to determine their inhibitory potency against targets like AChE, BuChE, BACE-1, and MAO-B, as well as their ability to inhibit Aβ aggregation and act as antioxidants. acs.orgmdpi.com
Kinetic and Mechanistic Studies: These experiments are conducted to understand how the inhibitors interact with their target enzymes, for instance, whether they are reversible or irreversible, and competitive, non-competitive, or mixed-type inhibitors. mdpi.comnih.gov
The integration of these approaches creates a powerful cycle of drug discovery: computational tools are used to design and prioritize candidates, which are then synthesized and tested experimentally. The experimental results, in turn, provide valuable data to refine the computational models for the next round of design. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Bromotacrine, and what methodological considerations ensure reproducibility?
- Answer : Synthesis typically involves bromination of tacrine derivatives under controlled conditions. Key factors include reaction temperature (e.g., 0–5°C for bromine stability), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios to minimize side products. Characterization via -NMR and HPLC ensures purity (>98%) and structural confirmation. Reproducibility requires strict adherence to published protocols and validation using reference standards .
Q. What in vitro assays are commonly used to evaluate this compound’s acetylcholinesterase (AChE) inhibition efficacy?
- Answer : The Ellman assay is standard, measuring thiocholine production via spectrophotometry at 412 nm. Methodological considerations include enzyme concentration (0.1–1 U/mL), substrate (acetylthiocholine iodide) saturation, and pH control (8.0). IC values should be calculated using nonlinear regression (e.g., GraphPad Prism) with triplicate trials to ensure statistical validity. Positive controls (e.g., donepezil) are critical for comparative analysis .
Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?
- Answer : Key parameters include bioavailability (oral vs. intravenous administration), half-life (t), and blood-brain barrier penetration. Studies should use LC-MS/MS for plasma quantification, with sampling intervals (e.g., 0, 1, 3, 6, 12 h) to capture absorption/distribution phases. Dose-ranging studies (e.g., 1–10 mg/kg in rodents) inform therapeutic windows. Tissue homogenization protocols must minimize enzymatic degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported IC values for this compound across studies?
- Answer : Discrepancies often arise from assay variability (enzyme source, substrate concentration) or data normalization methods. Systematic review and meta-analysis (e.g., RevMan software) can identify confounding factors. Replicating experiments under standardized conditions (e.g., human recombinant AChE, identical buffer systems) and applying Bland-Altman analysis quantify inter-lab variability .
Q. How can computational modeling optimize this compound’s binding affinity while minimizing off-target effects?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with AChE’s catalytic site. QSAR models prioritize derivatives with lower logP values to enhance solubility. Selectivity screening against butyrylcholinesterase (BuChE) and cytochrome P450 isoforms (CYP3A4) reduces toxicity risks. In silico predictions require validation via SPR (surface plasmon resonance) binding assays .
Q. What experimental designs address the challenge of this compound’s metabolic instability in vivo?
- Answer : Co-administration with CYP450 inhibitors (e.g., ketoconazole) in rodent models can prolong half-life. Isotope-labeled analogs (e.g., -7-Bromotacrine) track metabolites via mass spectrometry. Prodrug strategies (e.g., esterification) improve oral bioavailability, with hydrolysis kinetics assessed in simulated gastric fluid. Longitudinal studies must monitor hepatotoxicity markers (ALT/AST levels) .
Methodological Guidance
Q. How should researchers prioritize follow-up studies when initial this compound data show unexpected neuroprotective effects?
- Answer : Conduct transcriptomic profiling (RNA-seq) of treated neuronal cultures to identify upregulated pathways (e.g., NRF2/ARE). Validate findings via siRNA knockdown and Western blotting. Dose-response curves (0.1–10 µM) differentiate primary vs. secondary effects. Cross-reference with existing databases (e.g., LINCS L1000) to identify mechanistic overlaps with known neuroprotectants .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity in heterogeneous cell populations?
- Answer : Use mixed-effects models (e.g., R lme4 package) to account for inter-cell-line variability. Hill slope coefficients quantify response steepness, while ANOVA with Tukey post hoc tests compares IC across cell types (e.g., SH-SY5Y vs. PC12). Bootstrap resampling (10,000 iterations) assesses confidence intervals for small-sample datasets .
Data and Literature Synthesis
Q. How to systematically evaluate this compound’s potential in combinatorial therapies for Alzheimer’s disease?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. Synergy assays (Chou-Talalay method) quantify combination indices (CI <1 indicates synergy). Literature mining tools (e.g., PubMed’s Clinical Queries) identify co-administered agents (e.g., memantine) with compatible mechanisms. Preclinical trials should adhere to ARRIVE guidelines for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
